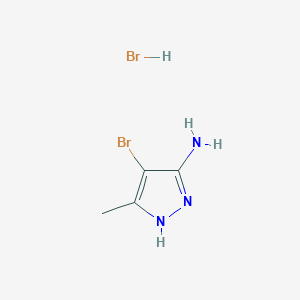

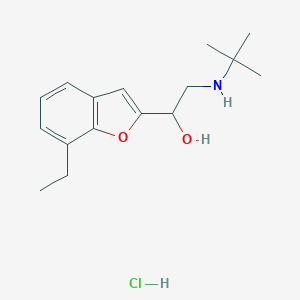

![molecular formula C₂₉H₂₆N₂O₄ B016387 (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one CAS No. 25442-42-6](/img/structure/B16387.png)

(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one

説明

The compound belongs to a class of complex heterocyclic compounds that are often explored for their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Such compounds typically exhibit a rich array of chemical reactivity due to their intricate molecular structure, which includes multiple rings, heteroatoms, and stereochemical centers.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step synthetic pathways, starting from readily available or specially designed precursors. For example, the synthesis of novel antifungals with dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues involves a practical four-step synthesis, showcasing the complexity and the need for precise control over reaction conditions in the synthesis of such compounds (Yang et al., 2017).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using a combination of spectroscopic techniques and crystallographic analysis. For example, the structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine were determined by single-crystal X-ray diffraction and FT-IR spectroscopy, highlighting the importance of these techniques in confirming the molecular structure (Gumus et al., 2018).

Chemical Reactions and Properties

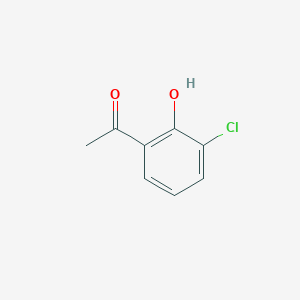

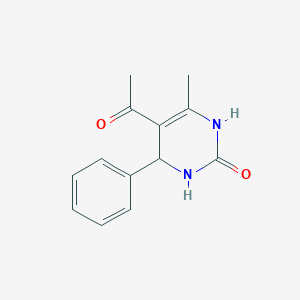

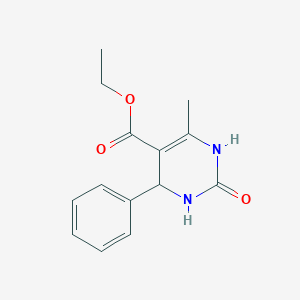

The chemical reactivity of such compounds is diverse, with the potential for various types of chemical transformations, including cycloadditions, ring expansions, and substitutions. For instance, the synthesis and reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine exemplify the complexity of chemical reactions that these compounds can undergo, leading to novel triazines and triazepines with potential anti-tumor activity (Badrey & Gomha, 2012).

科学的研究の応用

Synthetic Methodologies and Chemical Properties

1,2-Oxazines and Related Compounds : The synthesis of 1,2-oxazines and their derivatives involves dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, obtained from the cyclization of acyl-nitrosopentenones. These compounds, including related oxazinium salts, play crucial roles as electrophiles in various organic reactions, potentially offering insights into similar methodologies for synthesizing and manipulating the compound of interest (Sainsbury, 1991).

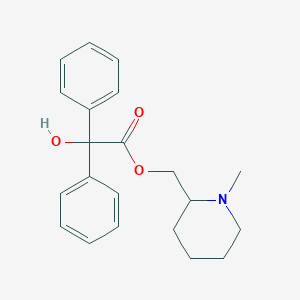

Benzodiazepine-Related Compounds : The research on 2,3-benzodiazepines and their analogs, focusing on bioisosteric replacements and the synthesis of new derivatives, highlights the ongoing interest in developing compounds with significant biological activities. Such research could be relevant for understanding the biological applications or potential therapeutic uses of the compound (Földesi et al., 2018).

Hybrid Catalysts in Synthesis : The use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds demonstrates the importance of innovative catalysts in organic synthesis, potentially applicable to the synthesis or modification of the compound of interest (Parmar et al., 2023).

Potential Therapeutic Applications

Serotonergic System Studies : Research on α-Methyl-L-tryptophan as an artificial amino acid analog of tryptophan, the precursor of serotonin, suggests methodologies for studying neurotransmitter synthesis rates, which could be relevant for assessing the biological activity or therapeutic potential of the compound (Diksic & Young, 2001).

Cancer Therapy and Immunosuppression : The role of indoleamine-2,3-dioxygenase (IDO) as an immunosuppressive enzyme and its implications for cancer therapy highlight the significance of understanding enzyme inhibition for developing potential therapeutic applications. This area of research might be relevant if the compound shows activity as an enzyme inhibitor (Löb et al., 2009).

特性

IUPAC Name |

(1R,9R,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3/t24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYSGZUWMUNZBM-TWJOJJKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601105978 | |

| Record name | (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601105978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one | |

CAS RN |

25442-42-6 | |

| Record name | (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25442-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601105978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 2,3-dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-, (2R,3R,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)